![molecular formula C13H12N4 B13055316 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13055316.png)
7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyrazine core with a tolyl group attached at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-chloropyrazine with an appropriate amine can lead to the formation of the desired pyrrolo[2,3-B]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the attached functional groups.
Pyrido[2,3-b]pyrazine derivatives: These compounds have a similar heterocyclic framework and are studied for similar applications.
Uniqueness
7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a lead compound in drug discovery and material science .
Propriétés
Formule moléculaire |
C13H12N4 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
7-(3-methylphenyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine |
InChI |
InChI=1S/C13H12N4/c1-8-3-2-4-9(5-8)10-6-15-13-12(10)17-11(14)7-16-13/h2-7H,1H3,(H2,14,17)(H,15,16) |
Clé InChI |
RDOLDXXORVSOFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CNC3=NC=C(N=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine](/img/structure/B13055236.png)
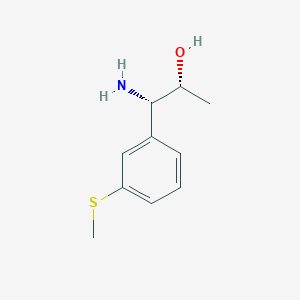
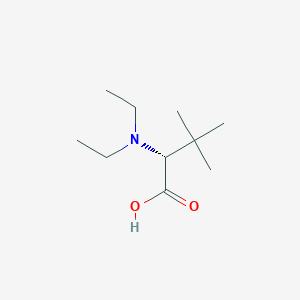
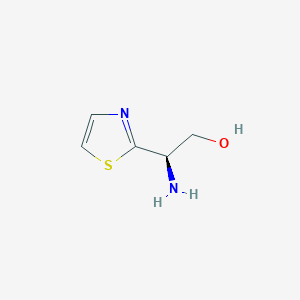
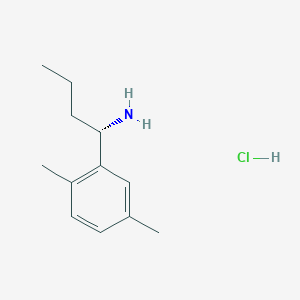

![(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)

![2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13055302.png)

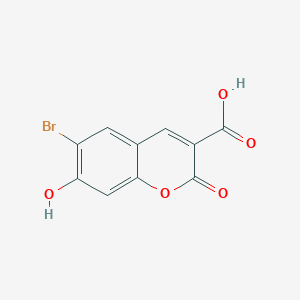
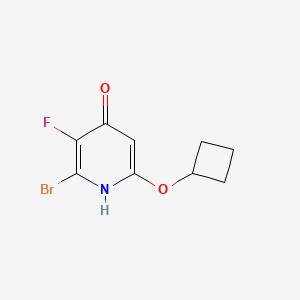
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)
